molecular formula C12H17N3O3S B12110295 N-(4-sulfamoylphenyl)piperidine-4-carboxamide

N-(4-sulfamoylphenyl)piperidine-4-carboxamide

Cat. No.: B12110295
M. Wt: 283.35 g/mol
InChI Key: YGQSPOROYDJISU-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H17N3O3S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)piperidine-4-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group or the piperidine ring can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

N-(4-sulfamoylphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Comparison with Similar Compounds

N-(4-sulfamoylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-sulfamoylphenyl)piperidine-4-carboxylate: Differing by the presence of a carboxylate group instead of a carboxamide group.

    N-(4-sulfamoylphenyl)piperidine-4-thioamide: Differing by the presence of a thioamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H17N3O3S

Molecular Weight

283.35 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C12H17N3O3S/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16)(H2,13,17,18)

InChI Key

YGQSPOROYDJISU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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